![molecular formula C32H25N3O6 B13795705 [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate CAS No. 7511-01-5](/img/structure/B13795705.png)
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is a complex organic compound with the molecular formula C32H25N3O6 and a molecular weight of 547.557 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its triazole ring is known to interact with various enzymes and receptors, making it a promising scaffold for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of [2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate: Known for its diverse applications in chemistry, biology, medicine, and industry.
1-(2-Phenyltriazol-4-yl)-2,3-dibenzoyloxypropane: Similar structure but different functional groups, leading to variations in reactivity and applications.
2,3-Dibenzoyloxypropyl benzoate: Lacks the triazole ring, resulting in different biological and chemical properties.
Uniqueness
The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
7511-01-5 |
|---|---|
Formule moléculaire |
C32H25N3O6 |
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
[2,3-dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate |
InChI |
InChI=1S/C32H25N3O6/c36-30(23-13-5-1-6-14-23)39-22-28(40-31(37)24-15-7-2-8-16-24)29(41-32(38)25-17-9-3-10-18-25)27-21-33-35(34-27)26-19-11-4-12-20-26/h1-21,28-29H,22H2 |
Clé InChI |
WCJCXQMDHLDRAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(C2=NN(N=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


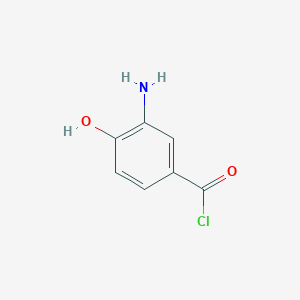

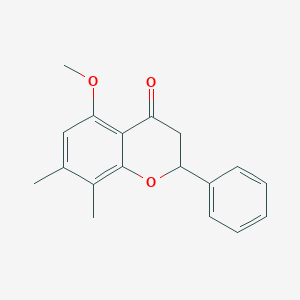
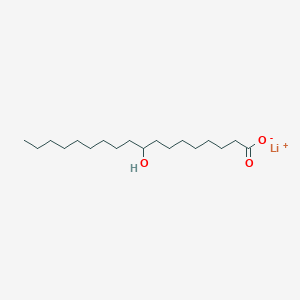
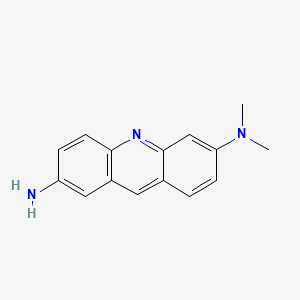
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
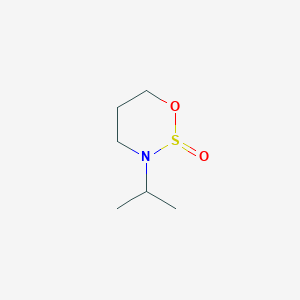
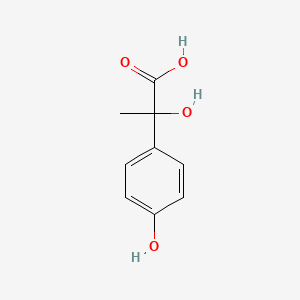
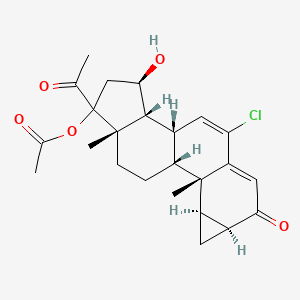
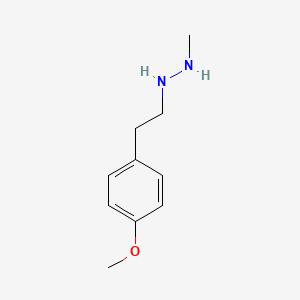
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
